(S)-N,N,alpha-Trimethylphenethylamine hydrochloride
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Overview
Description
Chemical Reactions Analysis
Dimetamfetamine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form p-hydroxyl dimetamfetamine and p-hydroxyl methamphetamine.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include p-hydroxylated derivatives and N-substituted analogs .
Scientific Research Applications
Dimetamfetamine hydrochloride has several scientific research applications:
Mechanism of Action
Dimetamfetamine hydrochloride exerts its effects by interacting with the central nervous system. It is less potent and less neurotoxic compared to methamphetamine . The compound is metabolized to p-hydroxyl methamphetamine, p-hydroxyl dimetamfetamine, amphetamine, methamphetamine, and N,N-dimethylamphetamine N-oxide in humans . Flavin-containing monooxygenase-1 and cytochrome P450 2D6 are mainly involved in the N-oxidation and N-demethylation of dimetamfetamine .
Comparison with Similar Compounds
Dimetamfetamine hydrochloride is similar to other methamphetamine analogs but has unique properties:
Methamphetamine: Dimetamfetamine is the N-methylated analog of methamphetamine and has reduced potency and neurotoxicity.
Amphetamine: Both compounds share a similar structure, but dimetamfetamine has an additional N-methyl group.
N,N-Dimethylamphetamine: This compound is another analog with two methyl groups attached to the nitrogen atom, differing from dimetamfetamine by the position of methylation.
These comparisons highlight the uniqueness of dimetamfetamine hydrochloride in terms of its chemical structure and pharmacological effects.
Properties
CAS No. |
36913-04-9 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
(2S)-N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 |
InChI Key |
UTWYKDPIWNRKCN-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)C.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Origin of Product |
United States |
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